N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(25)12-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBTWSPWZUMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, mechanisms of action, and relevant studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHBrFNOS
- Molecular Weight : 529.4 g/mol
- CAS Number : 2034479-78-0
The compound features a thieno[3,2-d]pyrimidine core linked to a bromo-fluorophenyl group and a butyl substituent. Its unique structure suggests interactions with various biological targets, potentially leading to therapeutic effects.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. These interactions can modulate biological pathways, resulting in various pharmacological effects. However, detailed studies are necessary to elucidate the precise molecular targets and mechanisms involved.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-thioacetamide. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 22a | MCF7 | 3.79 |
| 22c | HepG2 | 12.50 |
| 22b | NCI-H460 | 42.30 |
These findings suggest that modifications in the molecular structure can enhance the anticancer properties of similar compounds .
Anti-inflammatory Activity
In addition to anticancer properties, related compounds have demonstrated anti-inflammatory effects. A study indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. This suggests that the compound may also play a role in modulating inflammatory pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolo[3,2-d]pyrimidine compounds and assessed their biological activities. The results indicated that specific substitutions could lead to enhanced activity against cancer cell lines and inflammation models.
- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level with proteins involved in cell proliferation and inflammation. For example, certain derivatives were found to inhibit key enzymes involved in inflammatory signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Substituent Modifications on the Phenyl Ring
- Compound A : 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide ()
- Key Difference : The phenylacetamide group has a 3-fluoro-4-methyl substituent instead of 4-bromo-2-fluoro.
- Impact : The methyl group increases lipophilicity (higher logP), while bromine’s larger atomic radius and electronegativity in the target compound may enhance halogen bonding with biomolecular targets .
Core Heterocycle Modifications
- Compound B: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () Key Difference: Pyrrolo[1,2-b]pyridazine core replaces pyrrolo[3,2-d]pyrimidine. Impact: The pyridazine core introduces additional nitrogen atoms, altering electron distribution and solubility. The trifluoromethyl group enhances metabolic resistance but may increase molecular weight .
Physicochemical and Spectroscopic Properties
NMR Analysis ()
- Target Compound vs. Analogs :
- Region A (Protons 39–44) : Bromine’s electron-withdrawing effect deshields nearby protons, causing downfield shifts compared to methyl or fluoro substituents in analogs.
- Region B (Protons 29–36) : The thioether linkage induces distinct chemical environments, leading to unique splitting patterns absent in oxygen-linked analogs (e.g., Compound A) .
Hydrogen-Bonding Patterns ()
- The acetamide NH and carbonyl groups participate in hydrogen bonding. Bromine’s inductive effect may strengthen NH acidity, enhancing hydrogen-bond donor capacity compared to methyl-substituted analogs .
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
